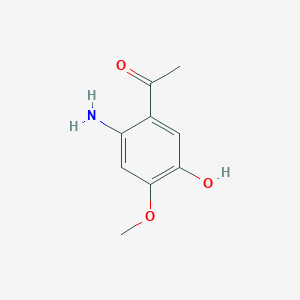
1-(2-Amino-5-hydroxy-4-methoxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-5-hydroxy-4-methoxyphenyl)ethan-1-one is a chemical compound with the molecular formula C9H11NO3 It is known for its unique structure, which includes an amino group, a hydroxyl group, and a methoxy group attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2-Amino-5-hydroxy-4-methoxyphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-4-methoxyacetophenone with an appropriate amine under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions, such as temperature and pH, to ensure the desired product is obtained .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve overall production rates .
Chemical Reactions Analysis
1-(2-Amino-5-hydroxy-4-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2-Amino-5-hydroxy-4-methoxyphenyl)ethan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-hydroxy-4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes, such as NADPH oxidase, reducing the generation of free radicals and protecting cells from oxidative damage . This mechanism is particularly relevant in the context of its antioxidant and anti-inflammatory properties.
Comparison with Similar Compounds
1-(2-Amino-5-hydroxy-4-methoxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
2-Hydroxy-4-methoxyacetophenone: This compound shares a similar structure but lacks the amino group, which may result in different chemical and biological properties.
2-Hydroxy-5-methoxyphenyl)ethan-1-one: This compound has a similar structure but with different functional groups, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
1-(2-amino-5-hydroxy-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H11NO3/c1-5(11)6-3-8(12)9(13-2)4-7(6)10/h3-4,12H,10H2,1-2H3 |
InChI Key |
ORQOBWXMQICOHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1N)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















